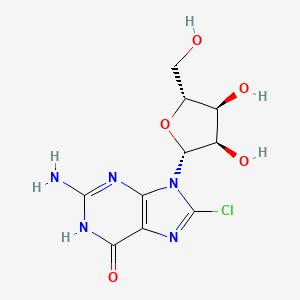

8-Chloroguanosin

Übersicht

Beschreibung

8-Chloroguanosine, also known as 8-Chloroguanosine, is a useful research compound. Its molecular formula is C10H12ClN5O5 and its molecular weight is 317.68 g/mol. The purity is usually 95%.

The exact mass of the compound 8-Chloroguanosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Chloroguanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloroguanosine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

DNA-Schädigung und Karzinogenese

8-Chloroguanosin (Cl-Guo) entsteht, wenn Hypochlorsäure, die von Myeloperoxidase zur Abtötung von Krankheitserregern freigesetzt wird, genomische DNA angreift. Dieser Prozess ist ein potenzieller Mechanismus für entzündungsinduzierte Karzinogenese und deutet auf die Rolle von Cl-Guo bei der Untersuchung von DNA-Schäden und deren Auswirkungen in der Krebsforschung hin .

Entzündung und Zigarettenrauchinhalation

Die Bildung von Cl-Guo wird durch Nikotin verstärkt und kann durch polyphenolische Phytochemikalien und schwefelhaltige Verbindungen gehemmt werden. Dies deutet auf seine Anwendung bei der Erforschung der Reduzierung von DNA-Schäden im Zusammenhang mit Entzündungen und Zigarettenrauchinhalation hin .

Chlorierungsstudien

Cl-Guo dient als Referenzmaterial für die Forschung an chlorbelasteter RNA und liefert Einblicke in die Auswirkungen der Chlorierung auf Nukleinsäuren .

Biochemische Analyse reaktiver Spezies

Die relativen Aktivitäten von Hypochlorsäure, Myeloperoxidase und aktivierten menschlichen Neutrophilen in Gegenwart von Nitrit wurden unter Verwendung von Cl-Guo als Sonde untersucht. Dies unterstreicht seine Verwendung bei der Analyse der Bildung reaktiver Spezies in biochemischen Systemen .

Potenzielle hemmende Wirkungen von Verbindungen

Die Forschung legt nahe, dass bestimmte Verbindungen die Induktion von Nukleobasschäden, die durch Chlorierung vermittelt werden, hemmen können, was Cl-Guo zur Untersuchung beitragen kann. Dies hat potenzielle Anwendungen bei der Entwicklung von Strategien zur Reduzierung von DNA-Schäden .

6. Elektrospray-Ionisations-Massenspektrometrie (ESI-MS)-Studien Cl-Guo wird in ESI-MS verwendet, um die Bildung mehrerer chlorierter Nukleoside zu demonstrieren, was zum Verständnis von Nukleosidmodifikationen unter Stressbedingungen beiträgt .

Molecules | Free Full-Text | Promutagenicity of 8-Chloroguanine Inhibition by Polyphenolic Phytochemicals and Sulfurous Compounds Technical Information about 8-Chloroguanosine Chlorination of Guanosine and Other Nucleosides by Hypochlorous Acid Inhibition by polyphenolic phytochemicals and sulfurous compounds

Wirkmechanismus

Target of Action

8-Chloroguanosine is a purine nucleoside analogue . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s action on these targets plays a significant role in its antitumor activity .

Mode of Action

The mode of action of 8-Chloroguanosine involves the inhibition of DNA synthesis and the induction of apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells. By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth .

Biochemical Pathways

The biochemical pathways affected by 8-Chloroguanosine are primarily those involved in DNA synthesis and apoptosis . The compound’s interaction with its targets leads to changes in these pathways, resulting in the inhibition of DNA synthesis and the induction of apoptosis . These changes have downstream effects that contribute to the compound’s antitumor activity .

Result of Action

The result of 8-Chloroguanosine’s action at the molecular and cellular levels is the inhibition of DNA synthesis and the induction of apoptosis . This leads to a decrease in the proliferation of cancer cells, thereby exerting its antitumor effects .

Action Environment

The action of 8-Chloroguanosine can be influenced by various environmental factors. For instance, the presence of certain substances, such as nicotine, can enhance the chlorination of free nucleosides and nucleosides in RNA by hypochlorous acid . This suggests that environmental factors, including the presence of other substances, can influence the action, efficacy, and stability of 8-Chloroguanosine .

Biochemische Analyse

Biochemical Properties

8-Chloroguanosine interacts with various enzymes, proteins, and other biomolecules. It is formed when various (2 -deoxy)nucleosides react with hypochlorous acid (HOCl) to form chlorinated (2 -deoxy)nucleosides . The relative chlorination, oxidation, and nitration activities of HOCl, myeloperoxidase, and activated human neutrophils were studied by analyzing 8-chloro-, 8-oxo-7,8-dihydro-, and 8-nitro-guanosine .

Cellular Effects

It is known that 8-Chloroguanosine is formed following exposure of isolated DNA or RNA to HOCl . This suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

8-Chloroguanosine exerts its effects at the molecular level through various mechanisms. It is formed when nucleosides react with HOCl, suggesting that it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

8-Chloroguanosine has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .

Metabolic Pathways

It is known that it is formed when various (2 -deoxy)nucleosides react with HOCl , suggesting that it may interact with enzymes or cofactors involved in these reactions.

Eigenschaften

IUPAC Name |

2-amino-8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEYUNCYYKKCIX-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175254 | |

| Record name | 8-Chloroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-68-9 | |

| Record name | 8-Chloroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main pathway leading to the formation of 8-Chloroguanosine?

A1: 8-Chloroguanosine is primarily formed through the reaction of guanosine with hypochlorous acid (HOCl) [, ]. This reaction can occur spontaneously or be catalyzed by myeloperoxidase (MPO), an enzyme released by activated neutrophils, particularly in the presence of chloride ions [, ].

Q2: How do certain natural compounds impact the formation of 8-Chloroguanosine?

A2: Research indicates that various polyphenols, such as catechins, curcumin, resveratrol, and silibinin, can inhibit the formation of 8-Chloroguanosine []. (-)-epigallocatechin gallate (EGCG), a catechin found in green tea, exhibits the strongest inhibitory effect among the tested polyphenols []. Additionally, the sulfurous compound α-lipoic acid also demonstrates inhibitory potential against 8-Chloroguanosine formation []. These compounds showcase potential as mitigating agents against DNA damage linked to inflammation and smoking [].

Q3: What are the structural characteristics of 8-Chloroguanosine?

A3: X-ray crystallography reveals that 8-Chloroguanosine dihydrate crystallizes in the orthorhombic space group P2(1)2(1)2(1) []. The molecule adopts a syn conformation about the glycosidic bond, with the ribose ring exhibiting a C(2')-endo/C(1')-exo (2T1) pucker []. An intramolecular hydrogen bond stabilizes the gauche+ conformation of the -CH2OH side chain []. NMR analysis confirms a preference for the C(2')-endo conformation and syn glycosidic bond conformation in solution, similar to the solid state [].

Q4: What is the biological significance of 8-Chloroguanosine's structural features?

A4: The conformational preferences of 8-Chloroguanosine, particularly the syn glycosidic bond conformation, have significant implications for its interactions with enzymes []. This conformation, influenced by the chlorine atom's steric bulk and electronegativity, can affect the molecule's recognition and processing by various enzymatic systems compared to unsubstituted guanosine [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531884.png)

![4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1531896.png)